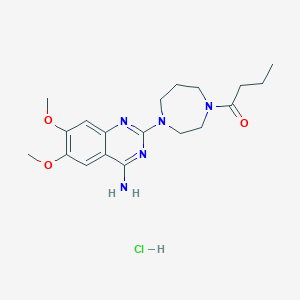

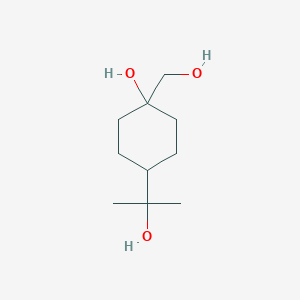

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar benzoic acid esters. For instance, the synthesis of p-tert-butyl benzoic acid methyl ester is described using methanesulfonic acid as a catalyst, which suggests that similar methods could potentially be applied to synthesize the compound .

Synthesis Analysis

The synthesis of related compounds involves various methods. For example, the synthesis of p-tert-butyl benzoic acid methyl ester is achieved through two different production processes, with the second process yielding a higher product yield of 95.3% . Another compound, 3,5-bis(phosphonomethyl)benzoic acid, is synthesized over four steps with a yield of 23% . These methods could potentially inform the synthesis of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, although the specific details would likely differ due to the unique substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzoic acid esters is characterized by the presence of an ester functional group attached to the benzene ring. The papers do not provide detailed molecular structure analysis of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, but they do discuss the structure of similar compounds. For instance, the structure of p-tert-butyl benzoic acid methyl ester is characterized using IR spectroscopy and the index of refraction .

Chemical Reactions Analysis

The provided papers discuss the chemical reactions of related compounds. For example, the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters leads to the generation of a benzyl cation with a low-energy triplet state . Additionally, the regiospecific synthesis of 3,5-bis(bromomethyl)benzoic acid involves radical bromination and S-alkylation reactions . These reactions highlight the reactivity of the benzyl position in the presence of different substituents, which could be relevant to the chemical reactions of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters are influenced by their functional groups and substituents. The papers describe properties such as yield, solvent incorporation, and stability to reducing agents for related compounds . For instance, the Dmb crosslink described in one study is stable to disulfide reducing agents , and the yield of p-tert-butyl benzoic acid methyl ester is significantly improved by optimizing the synthesis process . These properties are important for understanding the behavior and potential applications of 3,5-bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester, although specific data for this compound would be required for a comprehensive analysis.

Wissenschaftliche Forschungsanwendungen

Dendrimer Synthesis : A study by Mulders et al. (1997) discusses the synthesis of a novel amino acid-based dendrimer using a monomer related to 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester. This research highlights its application in the field of dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and materials science (Mulders et al., 1997).

Cyclopolymerization Catalysts : Mayershofer et al. (2006) utilized a variant of this compound in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts have important applications in the cyclopolymerization of diynes, a process relevant in the production of polymers (Mayershofer et al., 2006).

Hyperbranched Poly(ether-ester)s : Research by Shanmugam et al. (2008) involved synthesizing novel AB2-type monomers, including derivatives of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester, for creating hyperbranched aromatic poly(ether-ester)s. These polymers have potential applications in coatings, adhesives, and as additives due to their unique structural properties (Shanmugam et al., 2008).

Synthesis of Organic Hybrid Structures : Zubarev and Stupp (2002) reported the synthesis of novel organic hybrid structures, termed dendron rodcoils (DRC), using a monomer similar to 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester. These structures have applications in nanotechnology and materials science due to their unique molecular architecture (Zubarev & Stupp, 2002).

Synthesis of β,β-bis-(benzo[b]thienyl)dehydroalanine Derivatives : Abreu et al. (2003) researched the synthesis and intramolecular cyclization of novel β,β-bis-(benzo[b]thienyl)dehydroalanine derivatives, using a compound structurally related to 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester. This study contributes to the field of organic synthesis and the development of new compounds with potential pharmaceutical applications (Abreu et al., 2003).

Eigenschaften

IUPAC Name |

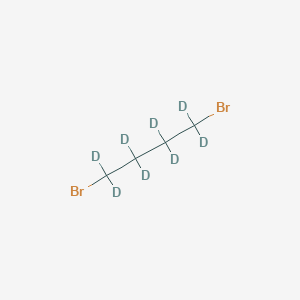

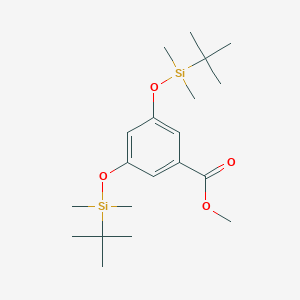

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCVCBLUFQCUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)